(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
Overview
Description
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3). The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves the formation of a Schiff base through the condensation of an amine and an aldehyde or ketone. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with furan-2-carboxylic acid hydrazide under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the compound .
In industrial production, the synthesis may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The use of catalysts, such as acids or bases, can enhance the reaction rate and selectivity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, such as heterocyclic compounds and pharmaceuticals.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group and an amino group, but differs in its overall structure and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound features a methoxy group and an amino group on a phenyl ring, similar to the target compound, but with different substitution patterns and properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-17-10-6-4-9(5-7-10)12(14)15-19-13(16)11-3-2-8-18-11/h2-8H,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNWSMGLXOTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CO2)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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